Home > Products > Screening Compounds P59202 > 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone - 1058447-24-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone

Catalog Number: EVT-3028842
CAS Number: 1058447-24-7
Molecular Formula: C24H22N6O3
Molecular Weight: 442.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone based on the shared presence of a [, , ]triazolo[4,3-b]pyridazine core, often linked to piperazine moieties and various substituents, as discussed in the provided scientific literature. These compounds demonstrate diverse biological activities, including anticancer, antimicrobial, and c-Met kinase inhibitory properties.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) is a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits excellent pharmacokinetic properties and demonstrates high potency in both in vitro and in vivo studies, leading to the downregulation of c-Myc, a key oncogene, and effective tumor growth inhibition in xenograft models. [] AZD5153 showcases the potential of bivalent binding for enhanced BRD4 activity and cellular potency. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone. Both compounds feature this core linked to a piperidine or piperazine ring, highlighting their structural similarity. Moreover, both compounds have been developed as inhibitors of biological targets, albeit with different specificities. [] [https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d]

((4-([1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazin-6-yl) piperazin-1-yl)methyl) benzohydrazide derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for their inhibitory activities against five tumor cell lines and c-Met kinase in vitro. [] Several of these derivatives displayed significant inhibition activities against A549 and Bewo tumor cells. [] Notably, compounds 5f, 5h, 6a, and 6d exhibited stronger antitumor activities against A549 compared to the standard agent cisplatin, and compound 6a showed superior activity against Bewo. []

Relevance: While these compounds include a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core instead of the [, , ]triazolo[4,3-b]pyridazine core found in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone, both sets of compounds are built around a triazole-fused heterocycle and often incorporate a piperazine moiety. They also share a focus on anticancer activity, further highlighting their related nature. [] [https://www.semanticscholar.org/paper/c39bae3dfc2ad77023ecb0dc3e430dcf426626aa]

Relevance: Both (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone prominently feature a [, , ]triazolo[4,3-b]pyridazine scaffold, emphasizing their structural similarity. Both were investigated for their potential therapeutic applications, albeit targeting different pathways. [] [https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020]

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) is a potent and selective MET kinase inhibitor developed as a potential treatment for MET-dependent cancers. [] It selectively targets both wild-type MET and several clinically relevant mutants, displaying a unique binding mode revealed through crystal structures, particularly of the Y1230H variant. [] Despite its promising activity and lack of CYP3A4 inhibition, SAR125844 exhibits suboptimal oral absorption, leading to its development as a parenteral agent. [] Nevertheless, it promotes sustained target engagement at tolerated doses in human xenograft tumor models, indicating its potential as a valuable therapeutic option. []

Relevance: SAR125844 and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone belong to the same chemical class as they both feature the [, , ]triazolo[4,3-b]pyridazine core as a central structural element. Additionally, both compounds demonstrate biological activity, highlighting their shared chemical heritage and potential as bioactive molecules. [] [https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a]

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives

Compound Description: This series of [, , ]triazolo[4,3-b]pyridazin-6-yloxy derivatives was developed as a modification of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides. [] While these compounds lack the thrombin inhibitory and fibrinogen receptor antagonistic activities of their benzamidine-containing predecessors, their ester forms (R = Et) exhibit antiproliferative activity against endothelial and tumor cells. []

Relevance: The [, , ]triazolo[4,3-b]pyridazin-6-yloxy core present in these derivatives shares a significant structural resemblance with the [, , ]triazolo[4,3-b]pyridazine core found in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone. The presence of this shared core highlights their close structural relationship, and both sets of compounds demonstrate biological activities, albeit targeting different pathways. [] [https://www.semanticscholar.org/paper/e9d45a8de52ac598c7b994f59ec8b56c35aa93e6]

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

Compound Description: This series of N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives was prepared from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline. [] These compounds were subjected to preliminary antimicrobial activity testing, and the results indicated good to moderate activity against various microorganisms. []

Relevance: Both N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone possess a [, , ]triazolo[4,3-b]pyridazine core, emphasizing their structural similarity. They also both demonstrate antimicrobial activity, although their specific antimicrobial profiles might differ. [] [https://www.semanticscholar.org/paper/2521ccdf110cdc9438124a6c0bf00b701b4ecb06]

Properties

CAS Number

1058447-24-7

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone

IUPAC Name

2-(4-benzoylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Molecular Formula

C24H22N6O3

Molecular Weight

442.479

InChI

InChI=1S/C24H22N6O3/c31-23(16-33-20-8-6-19(7-9-20)24(32)18-4-2-1-3-5-18)29-14-12-28(13-15-29)22-11-10-21-26-25-17-30(21)27-22/h1-11,17H,12-16H2

InChI Key

UJFGRNDOFMMJSS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.